molecular formula C10H9BrO3 B1292007 6-Bromochroman-2-carboxylic acid CAS No. 99199-54-9

6-Bromochroman-2-carboxylic acid

Cat. No.: B1292007
CAS No.: 99199-54-9
M. Wt: 257.08 g/mol
InChI Key: LDOBEICKZURYCC-UHFFFAOYSA-N
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Description

6-Bromochroman-2-carboxylic acid is a useful research compound. Its molecular formula is C10H9BrO3 and its molecular weight is 257.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Optimization

  • Microwave-Assisted Synthesis : 6-Bromochroman-2-carboxylic acid has been synthesized using a microwave-assisted process, optimizing parameters like base type, solvent, and reaction time. This method yields a high degree of purity and efficiency, avoiding tedious purification processes (Cagide, Oliveira, Reis, & Borges, 2019).

Molecular Interactions and Crystallography

  • Salt and Co-Crystal Formation : Research into the interactions between 6-bromochromans and carboxylic acid derivatives has led to a better understanding of their binding mechanisms. This research is crucial in crystallography and material science (Jin, Yan, Wang, Xu, Jiang, & Hu, 2012).

Pharmacological Applications

  • GPR35 Agonist Research : Derivatives of this compound, such as 8-benzamidochromen-4-one-2-carboxylic acids, have been identified as novel agonists for the orphan G protein-coupled receptor GPR35. These compounds have shown high potency and selectivity, which is significant for drug discovery and understanding the receptor's physiological role (Funke, Thimm, Schiedel, & Müller, 2013).

Chemical Reactions and Catalysis

  • Regioselective Cross-Coupling : The carboxylic acid anion moiety in compounds like this compound has been used in regioselective cross-coupling reactions. This is pivotal in organic synthesis, where controlling the position of functional groups is crucial (Houpis, Liu, Wu, Yuan, Wang, & Nettekoven, 2010).

Future Directions

The new synthetic route for 6-Bromochroman-2-carboxylic acid is versatile as several chromone-2-carboxylic acids were obtained with good yields . This method can be used in the development of concise and diversity-oriented libraries based on the chromone scaffold . This study can be seen as a step forward to speed up the discovery of chromone-based multitarget-directed ligands .

Properties

IUPAC Name

6-bromo-3,4-dihydro-2H-chromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOBEICKZURYCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Br)OC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625146
Record name 6-Bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99199-54-9
Record name 6-Bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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